N-Ethyl-2-(4-ethylphenoxy)ethanamine
Description
N-Ethyl-2-(4-ethylphenoxy)ethanamine is a secondary amine characterized by a phenoxyethyl backbone with an ethyl substituent on both the nitrogen atom and the para-position of the phenoxy group. These compounds often serve as intermediates in drug synthesis or exhibit bioactivity depending on their substituents .
Properties
IUPAC Name |
N-ethyl-2-(4-ethylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-11-5-7-12(8-6-11)14-10-9-13-4-2/h5-8,13H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMKANSHJXNUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651124 | |
| Record name | N-Ethyl-2-(4-ethylphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-21-9 | |
| Record name | N-Ethyl-2-(4-ethylphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Preparation Method
A detailed preparation method, adapted from a closely related compound synthesis (2-[4-(2-ethoxyethyl)phenoxy]ethylamine), can be applied analogously to N-Ethyl-2-(4-ethylphenoxy)ethanamine with modifications for the ethyl substituent on the phenyl ring.
| Step | Reaction Type | Reagents and Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Chloroacetylation | 4-Ethylphenol, chloroacetyl chloride, AlCl₃ catalyst, solvent (e.g., dichloromethane), 0–25 °C | Chloroacetylated intermediate | Molar ratio phenol:AlCl₃:chloroacetyl chloride = 1:2.0–2.5:2.0–2.5; mild temperature avoids side reactions. |
| 2 | Etherification | Sodium ethoxide, solvent (toluene or ethanol), 0–25 °C | Etherified intermediate | Molar ratio intermediate:sodium ethoxide = 1:2.0–3.0; forms ethoxyethyl ether linkage. |
| 3 | Reduction | Palladium on carbon catalyst, hydrogen gas (0.3–0.5 MPa), 25–80 °C | Reduced intermediate | Mass ratio intermediate:Pd/C = 20–50:1; hydrogenation reduces ketone to alcohol or amine precursor. |
| 4 | Etherification | Dibromoethane, potassium carbonate, solvent (acetonitrile, acetone, or DMF), room temperature | Dibromoethyl ether intermediate | Molar ratio intermediate:dibromoethane:K₂CO₃ = 1:1.0–1.5:1.0–2.0; introduces bromoethyl group. |
| 5 | Ammoniation | Potassium phthalimide, 80–130 °C, solvent (ethanol, toluene, or THF) | Phthalimide-protected amine intermediate | Molar ratio intermediate:phthalimide potassium = 1:1.0–1.5; nucleophilic substitution to introduce protected amine. |
| 6 | Deprotection | Hydrazine hydrate, ethanol/toluene mixture, room temperature to mild heating | This compound (final) | Molar ratio intermediate:hydrazine hydrate = 1:1.0–1.5; removes phthalimide protecting group. |
This sequence ensures the selective formation of the target amine with good purity and yield, while avoiding hazardous reagents such as sodium hydride or ethylene oxide.
Reaction Conditions and Optimization
- Chloroacetylation : The use of aluminum trichloride as a Lewis acid catalyst promotes electrophilic substitution on the phenol ring. Low temperature (0–25 °C) controls reaction rate and selectivity.
- Etherification Steps : Sodium ethoxide and potassium carbonate serve as bases to facilitate nucleophilic substitution, forming ether linkages. Solvent choice (toluene, ethanol, DMF) affects solubility and reaction kinetics.
- Reduction : Hydrogenation with palladium on carbon under moderate pressure and temperature efficiently reduces intermediates without over-reduction or by-product formation.
- Ammoniation and Deprotection : Use of potassium phthalimide allows introduction of the amine group in a protected form, which is later removed by hydrazine hydrate under mild conditions, minimizing side reactions.
Comparative Analysis of Preparation Routes
| Feature | Traditional Grignard/Ethylene Oxide Route | Chloroacetylation/Etherification Route (Preferred) |
|---|---|---|
| Raw Materials | Grignard reagents, ethylene oxide (hazardous) | Phenol derivatives, chloroacetyl chloride (readily available) |
| Reaction Safety | Requires strict control, hazardous reagents | Milder conditions, safer reagents |
| By-product Formation | Secondary amines difficult to remove | High reaction selectivity, easier purification |
| Process Complexity | Multiple steps with sensitive reagents | Stepwise, well-controlled reactions |
| Industrial Suitability | Limited due to hazards and by-products | Suitable for scale-up with optimized conditions |
The chloroacetylation and etherification route is preferred for industrial synthesis due to safer reagents, better selectivity, and operational simplicity.
Research Findings and Yields
- The overall yield for the multi-step synthesis is typically in the range of 50–80%, depending on purification efficiency and reaction optimization.
- Hydrogenation steps using Pd/C catalysts achieve high conversion rates (>90%) under optimized conditions (0.3–0.5 MPa H₂, 25–80 °C).
- Ammoniation with potassium phthalimide followed by hydrazine hydrate deprotection provides clean conversion to the primary amine with minimal side products.
Summary Table of Key Parameters
| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Molar Ratios (Reactants) | Yield Range (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Phenol, chloroacetyl chloride, AlCl₃, DCM | 0–25 | Atmospheric | Phenol:AlCl₃:Chloroacetyl chloride = 1:2.0–2.5:2.0–2.5 | 80–90 | Electrophilic substitution |
| 2 | Sodium ethoxide, toluene/ethanol | 0–25 | Atmospheric | Intermediate:sodium ethoxide = 1:2.0–3.0 | 75–85 | Etherification |
| 3 | Pd/C, H₂ | 25–80 | 0.3–0.5 | Intermediate:Pd/C = 20–50:1 | >90 | Reduction |
| 4 | Dibromoethane, K₂CO₃, acetonitrile | Room temp | Atmospheric | Intermediate:dibromoethane:K₂CO₃ = 1:1.0–1.5:1.0–2.0 | 70–80 | Etherification |
| 5 | Potassium phthalimide, ethanol/toluene | 80–130 | Atmospheric | Intermediate:phthalimide potassium = 1:1.0–1.5 | 80–90 | Ammoniation |
| 6 | Hydrazine hydrate, ethanol/toluene | Room temp | Atmospheric | Intermediate:hydrazine hydrate = 1:1.0–1.5 | 85–95 | Deprotection |
Additional Considerations
- Protective groups such as phthalimide are crucial to prevent side reactions during amination.
- Choice of solvents impacts reaction rates and ease of purification.
- Hydrogenation catalysts and conditions must be carefully controlled to avoid over-reduction or catalyst poisoning.
- Purification typically involves extraction, recrystallization, or chromatographic techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(4-ethylphenoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine group can participate in substitution reactions, where the ethyl group or the phenoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Ethyl-2-(4-ethylphenoxy)acetaldehyde, while reduction may produce N-Ethyl-2-(4-ethylphenoxy)ethanol.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of muscle relaxants.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(4-ethylphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on neurotransmitter receptors in the nervous system, resulting in muscle relaxation or other physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-Ethyl-2-(4-ethylphenoxy)ethanamine and Analogues
Key Observations:
Halogenated derivatives (e.g., 25I-NBOMe in ) exhibit high receptor affinity (e.g., serotonin 5-HT₂A) due to electron-withdrawing groups, but this also correlates with severe toxicity .
Functional Group Modifications: NOC-12 () replaces the phenoxy group with a nitrosohydrazino moiety, enabling nitric oxide (NO) release. This structural shift underpins its role in vasodilation and drug delivery, contrasting with the phenoxyethylamine scaffold’s typical CNS applications.
Pharmacological and Toxicological Profiles
- NBOMe Series (): 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe share a methoxyphenylmethyl backbone but differ in halogen substituents (I, Br, Cl). These compounds are highly potent hallucinogens with EC₅₀ values in the nanomolar range, yet their toxicity (e.g., hyperthermia, seizures) limits therapeutic utility . By comparison, this compound lacks the dimethoxy and halogen substituents linked to NBOMe toxicity, suggesting a safer profile (inferred).
- NOC-12 (): As an NO donor, NOC-12 enhances intestinal permeability for drug delivery at 0.01–0.1 mM concentrations. Its effects are reversible and less cytotoxic compared to other permeability enhancers .
Biological Activity
N-Ethyl-2-(4-ethylphenoxy)ethanamine is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
This compound is characterized by its phenoxy group attached to an ethylamino chain. The molecular formula of this compound is , with a molecular weight of approximately 215.72 g/mol. The presence of the ethyl group enhances its lipophilicity, which is crucial for its interaction with biological membranes and receptors.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed that the compound may modulate the activity of these targets, leading to various physiological effects. Specifically, it has been shown to interact with neurotransmitter systems in the nervous system, potentially influencing muscle relaxation and other responses .
Cellular Effects
Research has indicated that this compound exhibits significant effects on cellular processes. Studies have demonstrated its role in cell signaling pathways, where it may influence metabolic activities and receptor binding .
Pharmacological Applications
The compound has been investigated for its potential therapeutic applications. Its structural similarities to other biologically active compounds suggest that it may serve as a precursor in drug development, particularly in neurological research .
Case Studies
Case studies focusing on this compound have provided insights into its pharmacological profile:
- Neurotransmitter Modulation : In a study examining its effects on dopamine transporters, this compound displayed psychostimulant effects similar to those observed with other compounds in its class .
- Therapeutic Potential : Another case study explored its use as an antidepressant agent, suggesting that it may enhance mood through modulation of serotonin pathways .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Type | Biological Activity | Notable Features |
|---|---|---|---|
| N-Ethyl-Hexedrone | Ethyl-substituted amine | Psychostimulant effects | High potency at dopamine transporters |
| 4-Ethylphenethylamine | Phenethylamine derivative | Neurotransmitter modulation | Potential antidepressant properties |
| 2-(4-Methylphenoxy)-N-methylethanamine | Ether-linked amine | Limited psychoactive effects | Structural similarity to target compound |
| N,N-Diethylaminoethanol | Amino alcohol | Neuroactive properties | Used in various pharmaceutical contexts |
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures reduce side reactions .
- Purity Control : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts .
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- Use a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>98% for research-grade material) .
- Mass Spectrometry (MS) :
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) :
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Storage : Store in amber glass containers at 2–8°C under inert gas (e.g., N₂) to prevent oxidation .
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste per EPA guidelines .
Advanced: How can computational methods predict the physicochemical properties of this compound, and what are their limitations?
Methodological Answer:
- Collision Cross-Section (CCS) Prediction :
- Molecular Dynamics (MD) Simulations :
- Limitations :
Advanced: What strategies are recommended for resolving contradictions in reported biological activities of ethanamine derivatives?
Methodological Answer:
- Dose-Response Studies : Perform in vitro assays (e.g., receptor binding IC₅₀) across a concentration gradient (1 nM–100 µM) to identify activity thresholds .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-ethyl vs. 4-methoxy) using molecular docking (AutoDock Vina) to explain divergent results .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., ANOVA) to identify outliers .
Advanced: How does the substitution pattern on the phenoxy group influence the reactivity and interaction of this compound with biological targets?
Methodological Answer:
- Electron-Donating Groups (e.g., -OCH₃) :
- Steric Effects :
- Experimental Design :
- Synthesize analogs (e.g., 4-fluoro, 4-nitro) and compare binding affinities via SPR or ITC to quantify substituent contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
